molecular formula C12H11NO4 B289191 2-{3-Nitrobenzylidene}-4-pentenoic acid

2-{3-Nitrobenzylidene}-4-pentenoic acid

Cat. No.: B289191
M. Wt: 233.22 g/mol
InChI Key: AMINRBAYVKLJGE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Nitrobenzylidene}-4-pentenoic acid is a synthetic organic compound featuring a conjugated system comprising a 4-pentenoic acid backbone (a five-carbon chain with a carboxylic acid group and a double bond at the C4 position) and a 3-nitrobenzylidene substituent at the C2 position.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]pent-4-enoic acid

InChI

InChI=1S/C12H11NO4/c1-2-4-10(12(14)15)7-9-5-3-6-11(8-9)13(16)17/h2-3,5-8H,1,4H2,(H,14,15)/b10-7+

InChI Key

AMINRBAYVKLJGE-JXMROGBWSA-N

SMILES

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C=CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O

Canonical SMILES

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure: 4-Pentenoic Acid Derivatives

  • 4-Pentenoic Acid (CAS 591-80-0): Molecular Formula: C₅H₈O₂ Structure: CH₂=CHCH₂CH₂COOH Key Properties: A short-chain unsaturated fatty acid with a terminal double bond. Used in metabolic labeling studies due to its ability to acylate lysine residues in histones, mimicking longer acyl groups like propionyl or butyryl . Biological Activity: Incorporation into histones requires deacetylation of lysine residues, suggesting competition with acetylated forms .
  • 2-Propyl-4-pentenoic Acid (Valproic Acid Metabolite): Structure: CH₂=CHCH₂CH(C₃H₇)COOH Role: A metabolite of the antiepileptic drug valproic acid. Its unsaturated structure may influence hepatic metabolism and toxicity profiles .
Compound Molecular Formula Double Bond Position Key Functional Groups Biological Relevance
4-Pentenoic Acid C₅H₈O₂ C4 Carboxylic acid Metabolic labeling
2-Propyl-4-pentenoic Acid C₈H₁₄O₂ C4 Carboxylic acid, propyl Valproic acid metabolism

Aromatic Substituent Analogs

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5): Structure: A cinnamic acid derivative with hydroxyl groups at the benzene ring’s C3 and C4 positions. Key Properties: Yellow crystalline solid; acts as an antioxidant and anti-inflammatory agent. Used in pharmacological and cosmetic research . Contrast: Unlike 2-{3-Nitrobenzylidene}-4-pentenoic acid, caffeic acid’s electron-donating hydroxyl groups enhance resonance stabilization, reducing electrophilic reactivity compared to nitro-substituted analogs .
  • Nitrobenzene Derivatives (e.g., 3-Nitroaniline): Structure: Benzene with a nitro (-NO₂) group and an amine (-NH₂) group. Reactivity: The nitro group’s electron-withdrawing nature increases acidity of adjacent protons and stabilizes negative charges, contrasting with the carboxylic acid’s electron-withdrawing effects in this compound .
Compound Aromatic Substituents Electron Effects Applications
This compound 3-Nitro Strong electron withdrawal Potential enzyme modulation
Caffeic Acid 3,4-Dihydroxy Electron donation Antioxidant research
3-Nitroaniline 3-Nitro, 1-NH₂ Electron withdrawal Industrial synthesis

Metabolic Labeling and Enzyme Interactions

  • 4-Pentenoic Acid vs. Acetylated Lysines: Metabolic labeling with 4-pentenoic acid shows distinct responses to histone acetyltransferase inhibitors (HATi) and deacetylase inhibitors (HDACi) compared to acetylation. This suggests its acylation mimics longer-chain modifications (e.g., propionylation) rather than acetylation .

Toxicity and Metabolism

  • Valproic Acid Metabolites: Unsaturated metabolites like 2-propyl-4-pentenoic acid are linked to hepatotoxicity due to reactive intermediates formed during β-oxidation . Inference: The nitro group in this compound may introduce additional metabolic liabilities or detoxification pathways, depending on hepatic enzyme specificity.

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